molecular formula C12H16O3 B13946693 (2,6-Diethoxyphenyl)acetaldehyde CAS No. 203912-41-8

(2,6-Diethoxyphenyl)acetaldehyde

Cat. No.: B13946693
CAS No.: 203912-41-8
M. Wt: 208.25 g/mol
InChI Key: DXASWSRDLMJIQL-UHFFFAOYSA-N
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Description

(2,6-Diethoxyphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a phenyl ring substituted with two ethoxy groups at the 2 and 6 positions and an aldehyde functional group attached to the acetyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,6-Diethoxyphenyl)acetaldehyde can be synthesized through several methods:

    Oxidation of Alcohols: One common method involves the oxidation of (2,6-diethoxyphenyl)methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Formylation Reactions: Another approach is the formylation of (2,6-diethoxyphenyl)acetylene using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form (2,6-diethoxyphenyl)acetic acid.

    Reduction: It can be reduced to (2,6-diethoxyphenyl)ethanol using reducing agents like sodium borohydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: PCC, Dess-Martin periodinane, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride for formylation reactions.

Major Products Formed:

    Oxidation: (2,6-Diethoxyphenyl)acetic acid.

    Reduction: (2,6-Diethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Diethoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (2,6-Diethoxyphenyl)acetaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. In biological systems, it may interact with enzymes and proteins, leading to the formation of Schiff bases and other derivatives.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the ethoxy groups, making it less sterically hindered.

    (2,6-Dimethoxyphenyl)acetaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.

    (2,6-Diethoxyphenyl)ethanol: The reduced form of (2,6-Diethoxyphenyl)acetaldehyde.

Uniqueness: this compound is unique due to the presence of ethoxy groups, which influence its reactivity and physical properties. These groups can affect the compound’s solubility, boiling point, and interactions with other molecules.

Properties

CAS No.

203912-41-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2,6-diethoxyphenyl)acetaldehyde

InChI

InChI=1S/C12H16O3/c1-3-14-11-6-5-7-12(15-4-2)10(11)8-9-13/h5-7,9H,3-4,8H2,1-2H3

InChI Key

DXASWSRDLMJIQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)CC=O

Origin of Product

United States

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